molecular formula C19H19ClN2O4 B2750286 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 905666-59-3

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2750286
CAS No.: 905666-59-3
M. Wt: 374.82
InChI Key: MIFYYHNVAZKQCB-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Attachment of the Methoxyphenoxy Acetamide Moiety: The final step involves the coupling of the pyrrolidinone derivative with 3-methoxyphenoxyacetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: The major product is the corresponding alcohol from the reduction of the carbonyl group.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The exact mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxyphenoxy groups suggests potential interactions with hydrophobic pockets in proteins, while the acetamide moiety may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide
  • N-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-3-2-4-17(10-16)26-12-18(23)21-14-9-19(24)22(11-14)15-7-5-13(20)6-8-15/h2-8,10,14H,9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFYYHNVAZKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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